2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL
Description
Properties
IUPAC Name |
2-[(1-ethyl-6,7-dimethoxyisoquinolin-4-yl)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-4-19-18-12-22(28-3)21(27-2)11-17(18)15(13-24-19)10-16-9-8-14-6-5-7-20(26)23(14)25-16/h5-9,11-13,26H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJAKXOIBNITGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C2=CC(=C(C=C21)OC)OC)CC3=NC4=C(C=CC=C4O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline moiety, followed by its functionalization and coupling with the quinoline ring.
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Preparation of Isoquinoline Moiety
Starting Material: 1-Ethyl-6,7-dimethoxyisoquinoline.
Reaction: The isoquinoline is synthesized through a Pomeranz-Fritsch reaction, which involves the cyclization of a benzylamine derivative with an aldehyde under acidic conditions.
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Functionalization
Reagents: Methylating agents such as methyl iodide.
Conditions: Basic conditions using a strong base like sodium hydride (NaH) to deprotonate the isoquinoline, followed by methylation.
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Coupling with Quinoline
Starting Material: Quinolin-8-ol.
Reaction: The functionalized isoquinoline is coupled with quinolin-8-ol using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient separation and purification processes, and implementing quality control measures.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation of the hydroxyl group to a ketone or aldehyde.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction of any carbonyl groups to alcohols.
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Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl₂) for chlorination.
Products: Substituted derivatives with halogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: SOCl₂ in the presence of a base like pyridine.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research has shown that compounds similar to 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that isoquinoline derivatives can inhibit the growth of human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, making these compounds promising candidates for further development as anticancer agents .
Antimicrobial Activity
In addition to anticancer effects, some isoquinoline derivatives have shown antimicrobial properties. Research indicates that certain derivatives can effectively inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups in these compounds enhances their interaction with microbial targets, leading to increased efficacy against resistant strains .
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of isoquinoline derivatives for their cytotoxic effects on cancer cell lines. Among these, 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL demonstrated significant potency against HeLa cells with an IC50 value indicating effective dose-response behavior. This study highlighted the compound's potential as a lead structure for developing novel anticancer therapies .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of various isoquinoline derivatives, including those structurally related to 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Pseudomonas aeruginosa, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Features
Quinolin-8-ol derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a comparative analysis of key analogues:
Mechanistic and Physicochemical Comparisons
Metal Chelation and Anticancer Activity: The target compound’s ethyl and dimethoxy groups may enhance lipophilicity compared to 2-((quinolin-8-yloxy)methyl)benzoic acid, which prioritizes solubility via a carboxylic acid . However, its metal-binding capacity is likely inferior to styryl derivatives like STQ-Cl, where the styryl group optimizes cation chelation and fluorescence for cancer diagnosis .
Antifungal Activity: Derivatives like 2-[(3-hydroxyphenylimino)methyl]quinolin-8-ol exhibit potent antifungal activity (comparable to fluconazole) due to electron-withdrawing substituents . The target compound’s dimethoxy groups, being electron-donating, may reduce such efficacy unless paired with complementary functional groups.
Physicochemical Properties: 5-Methylquinolin-8-ol (log S = -2.2) and 4-ETHOXY-2-METHYLQUINOLIN-8-OL serve as benchmarks for solubility and stability. The target compound’s larger substituents likely reduce aqueous solubility but improve membrane permeability .
Table 1: Key Physicochemical Parameters
| Parameter | 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL | 5-Methylquinolin-8-ol | STQ-Cl |
|---|---|---|---|
| Molecular Weight | ~409 g/mol (estimated) | 159.18 g/mol | 300.78 g/mol |
| log S (Solubility) | Predicted < -3 (highly lipophilic) | -2.2 | -4.5 (hydrophobic) |
| Hydrogen Bond Donors | 1 (quinolin-8-ol OH) | 1 | 1 |
| TPSA (Ų) | ~70 (estimated) | 33.1 | 58.6 |
| Bioavailability Score | Moderate (due to size/lipophilicity) | 0.55 | Low (high hydrophobicity) |
Biological Activity
2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H22N2O3
- Molecular Weight : 374.4 g/mol
- CAS Number : 1604831-34-6
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O3 |
| Molecular Weight | 374.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL typically involves multi-step organic reactions, including alkylation and condensation techniques. The detailed synthetic pathway is often proprietary and may be found in patents related to similar compounds .
Antiviral Properties
Research indicates that derivatives of quinoline compounds exhibit significant antiviral activities. For instance, studies have shown that certain isoquinoline derivatives can inhibit the dengue virus serotype 2 (DENV2) with half-maximal inhibitory concentrations (IC50) as low as 0.49 µM . This suggests that compounds structurally related to 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL may also possess similar antiviral properties.
Anticancer Activity
Quinoline derivatives have been explored for their anticancer potential. A study highlighted that certain compounds within this class showed selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity to normal cells . The mechanism often involves apoptosis induction and inhibition of cell proliferation.
Antibacterial Effects
The antibacterial activity of quinoline derivatives has been documented against both Gram-positive and Gram-negative bacteria. For example, a derivative with a similar structure demonstrated inhibition zones comparable to standard antibacterial drugs . Such findings indicate the potential for 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL to act as an antibacterial agent.
Case Studies
- Antiviral Study : A study on related quinoline derivatives showed significant inhibition of DENV2 replication in vitro, indicating a promising avenue for further exploration in antiviral drug development .
- Cytotoxicity Assessment : Research involving the evaluation of cytotoxic effects on HeLa cells revealed that certain derivatives did not exhibit toxicity at concentrations up to 200 µM, suggesting a favorable safety profile for potential therapeutic use .
- Antibacterial Testing : A series of quinoline compounds were tested against various pathogenic strains, demonstrating effective inhibition comparable to existing antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
